

An In-depth Technical Guide on the Thermodynamic Properties of Tetrabromoethylene

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Compound of Interest					
Compound Name:	Tetrabromoethylene				
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of **tetrabromoethylene** (C₂Br₄). Due to a scarcity of experimental data for this specific compound, this guide relies on high-level computational chemistry studies, which offer reliable predictions of these properties. This document presents the available data in a structured format, details the experimental protocols relevant to determining these properties for similar compounds, and provides visualizations of key chemical transformations.

Core Thermodynamic Properties

The thermodynamic properties of **tetrabromoethylene** are crucial for understanding its stability, reactivity, and behavior in chemical processes. The following data has been compiled from high-level theoretical calculations, primarily from the Active Thermochemical Tables (ATcT), which represent a state-of-the-art approach to obtaining accurate and reliable thermochemical values by combining computational methods with available experimental data. [1]

Quantitative Data Summary

The table below summarizes the key thermodynamic parameters for gaseous **tetrabromoethylene** at standard conditions (298.15 K and 1 atm).



Thermodynami c Property	Symbol	Value	Units	Source
Standard Enthalpy of Formation (gas)	ΔfH°	190.3 ± 2.2	kJ/mol	Active Thermochemical Tables[1]
Standard Gibbs Free Energy of Formation (gas)	ΔfG°	Data not available in searches	kJ/mol	-
Standard Molar Entropy (gas)	S°	Data not available in searches	J/(mol·K)	-
Molar Heat Capacity at Constant Pressure (gas)	Ср	Data not available in searches	J/(mol·K)	-

Note: While a precise value for the standard enthalpy of formation is available from a highly reliable source, values for the standard Gibbs free energy of formation, standard molar entropy, and heat capacity for **tetrabromoethylene** were not found in the conducted research. These values can be computationally estimated using established quantum chemistry methods.

Experimental Protocols

While specific experimental determinations for all of **tetrabromoethylene**'s thermodynamic properties are not readily available in the literature, the methodologies for obtaining such data for related organobromine compounds are well-established. These protocols provide a blueprint for any future experimental work on **tetrabromoethylene**.

Determination of Enthalpy of Formation: Moving-Bomb Calorimetry

The standard enthalpy of formation of an organic bromine compound is typically determined indirectly by measuring its enthalpy of combustion using a specialized technique known as moving-bomb calorimetry.[2]

Foundational & Exploratory





Methodology:

- Sample Preparation: A precisely weighed sample of pure, liquid tetrabromoethylene is encapsulated in a combustible container of known heat of combustion (e.g., a polyester bag).
- Bomb Setup: The sample is placed in a platinum crucible within a corrosion-resistant combustion bomb (often made of special alloys like Hastelloy). A fuse wire (e.g., platinum or cotton) is connected to ignition electrodes and positioned to ignite the sample. A small, accurately measured amount of a reducing solution (such as arsenious oxide solution) is added to the bomb to ensure that all bromine produced during combustion is converted to bromide ions (Br⁻) in the final solution.
- Combustion Process: The bomb is sealed, purged of air, and charged with high-purity
 oxygen to a pressure of approximately 30 atm. The bomb is then placed in a calorimeter, a
 container with a precisely known quantity of water and a stirrer. The entire apparatus is
 allowed to reach thermal equilibrium.
- Ignition and Temperature Measurement: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is meticulously recorded at regular intervals before, during, and after the combustion reaction until a steady final temperature is reached. The "moving" or "rotating" aspect of the calorimeter ensures that the bomb's internal contents are thoroughly mixed, promoting a complete and uniform reaction and dissolution of the products.
- Analysis of Products: After the combustion, the bomb is depressurized, and the liquid
 contents are analyzed to determine the concentration of hydrobromic acid and any
 unreacted reducing agent. The amount of nitric acid formed from residual nitrogen in the
 oxygen is also quantified.
- Calculation: The total heat released during the combustion is calculated from the observed temperature rise and the previously determined heat capacity of the calorimeter system.
 Corrections are applied for the heat of combustion of the container and fuse wire, and for the heats of formation of nitric and hydrobromic acids. From this corrected heat of combustion, the standard enthalpy of formation of tetrabromoethylene can be calculated using Hess's



Law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HBr(aq)).

Determination of Phase Change Enthalpies: Differential Scanning Calorimetry (DSC)

Enthalpies of fusion (solid to liquid) and vaporization (liquid to gas) can be determined using differential scanning calorimetry.

Methodology:

- Sample Preparation: A small, accurately weighed sample of **tetrabromoethylene** is hermetically sealed in a sample pan (e.g., aluminum). An empty, sealed pan is used as a reference.
- DSC Analysis: The sample and reference pans are placed in the DSC instrument. They are then heated at a constant, programmed rate over a temperature range that encompasses the phase transition of interest (melting or boiling).
- Data Acquisition: The DSC measures the difference in heat flow required to maintain the sample and reference pans at the same temperature. During a phase transition, an endothermic process for melting or vaporization, the sample requires more heat input than the reference. This is recorded as a peak in the DSC thermogram.
- Calculation: The area under the peak in the thermogram is directly proportional to the
 enthalpy change of the transition. The instrument is calibrated using a standard material with
 a known enthalpy of fusion or vaporization. By integrating the peak area for the
 tetrabromoethylene sample, the enthalpy of fusion or vaporization can be quantitatively
 determined.

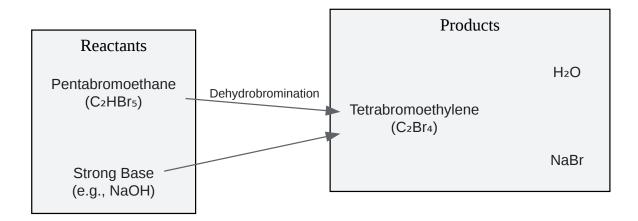
Chemical Transformations of Tetrabromoethylene

Tetrabromoethylene participates in several key chemical reactions. Understanding these pathways is essential for its application in organic synthesis and for predicting its behavior in various chemical environments.



Synthesis of Tetrabromoethylene

One common laboratory synthesis of **tetrabromoethylene** involves the dehydrobromination of pentabromoethane. This elimination reaction is typically carried out using a strong base.

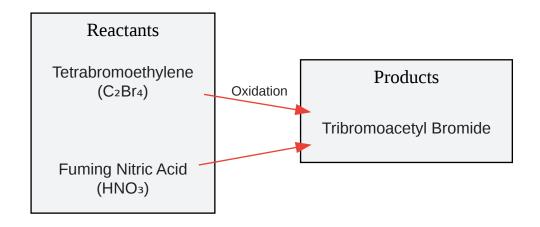


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Caption: Synthesis of **Tetrabromoethylene** via Dehydrobromination.

Oxidation of Tetrabromoethylene

Tetrabromoethylene can be oxidized, for example, by treatment with fuming nitric acid. This reaction leads to the formation of tribromoacetyl bromide.



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Caption: Oxidation of **Tetrabromoethylene**.

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References

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